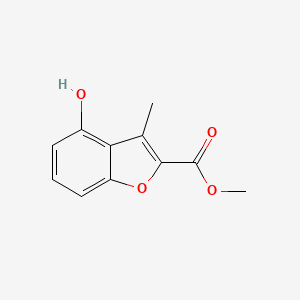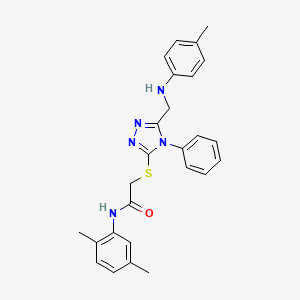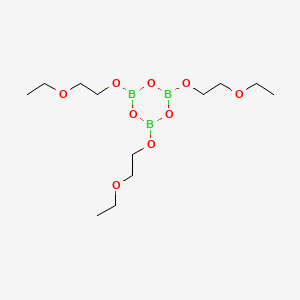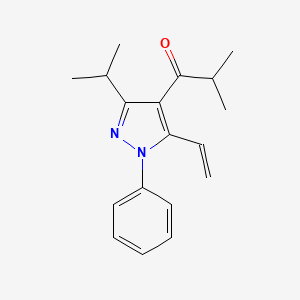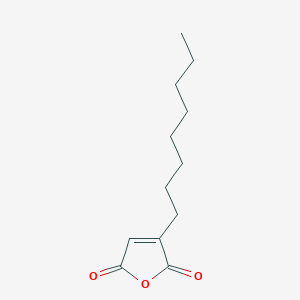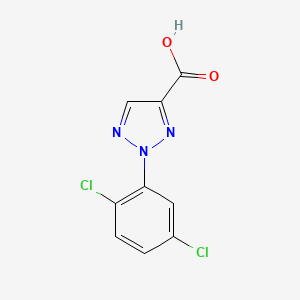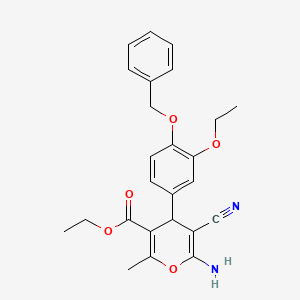
Ethyl 6-amino-4-(4-(benzyloxy)-3-ethoxyphenyl)-5-cyano-2-methyl-4H-pyran-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 6-amino-4-(4-(benzyloxy)-3-éthoxyphényl)-5-cyano-2-méthyl-4H-pyran-3-carboxylate d'éthyle est un composé organique complexe avec une structure unique qui inclut un cycle pyranne, un groupe amino, un groupe cyano et divers substituants aromatiques et aliphatiques. Ce composé est intéressant dans divers domaines de la chimie et de la pharmacologie en raison de ses activités biologiques potentielles et de son rôle d'intermédiaire en synthèse organique.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du 6-amino-4-(4-(benzyloxy)-3-éthoxyphényl)-5-cyano-2-méthyl-4H-pyran-3-carboxylate d'éthyle implique généralement une séquence de réaction en plusieurs étapes. Une méthode courante implique la réaction à quatre composants de l'hydrate d'hydrazine, de l'acétoacétate d'éthyle, de l'aldéhyde arylique et du malononitrile en présence d'une quantité catalytique de particules de dioxyde de titane de taille nanométrique . Cette méthode est efficace, offrant des rendements élevés et des temps de réaction courts dans des conditions ambiantes.
Méthodes de production industrielle
Les méthodes de production industrielle de ce composé ne sont pas bien documentées dans la littérature. Les principes de la chimie verte, tels que les conditions sans solvant et l'utilisation de catalyseurs recyclables, sont souvent appliqués pour mettre à l'échelle la synthèse de composés similaires.
Analyse Des Réactions Chimiques
Types de réactions
Le 6-amino-4-(4-(benzyloxy)-3-éthoxyphényl)-5-cyano-2-méthyl-4H-pyran-3-carboxylate d'éthyle peut subir diverses réactions chimiques, notamment :
Oxydation : Ce composé peut être oxydé pour former des dérivés oxo correspondants.
Réduction : Les réactions de réduction peuvent convertir le groupe cyano en un groupe amine.
Substitution : Les cycles aromatiques peuvent subir des réactions de substitution électrophile.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants incluent le permanganate de potassium et le trioxyde de chrome.
Réduction : Des agents réducteurs tels que l'hydrure d'aluminium et de lithium (LiAlH4) ou l'hydrogène en présence d'un catalyseur au palladium sont utilisés.
Substitution : Les réactions de substitution électrophile utilisent souvent des réactifs comme le brome ou l'acide nitrique en milieu acide.
Produits principaux
Les produits principaux formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut donner des dérivés oxo, tandis que la réduction peut produire des dérivés amines.
Applications de la recherche scientifique
Le 6-amino-4-(4-(benzyloxy)-3-éthoxyphényl)-5-cyano-2-méthyl-4H-pyran-3-carboxylate d'éthyle a plusieurs applications de recherche scientifique :
Chimie : Il est utilisé comme intermédiaire dans la synthèse de molécules organiques plus complexes.
Biologie : Les activités biologiques potentielles du composé en font un candidat pour des études en développement de médicaments et en inhibition enzymatique.
Médecine : La recherche est en cours pour explorer son potentiel comme agent anti-inflammatoire ou antiviral.
Industrie : Il peut être utilisé dans le développement de nouveaux matériaux présentant des propriétés chimiques spécifiques.
Mécanisme d'action
Le mécanisme d'action du 6-amino-4-(4-(benzyloxy)-3-éthoxyphényl)-5-cyano-2-méthyl-4H-pyran-3-carboxylate d'éthyle implique son interaction avec des cibles moléculaires spécifiques. La structure du composé lui permet de se lier à des enzymes ou des récepteurs, inhibant potentiellement leur activité. Les voies exactes et les cibles moléculaires sont encore à l'étude, mais ses effets sont probablement médiés par des interactions avec des protéines impliquées dans des processus inflammatoires ou viraux .
Applications De Recherche Scientifique
Ethyl 6-amino-4-(4-(benzyloxy)-3-ethoxyphenyl)-5-cyano-2-methyl-4H-pyran-3-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s potential biological activities make it a candidate for studies in drug development and enzyme inhibition.
Medicine: Research is ongoing to explore its potential as an anti-inflammatory or antiviral agent.
Industry: It may be used in the development of new materials with specific chemical properties.
Mécanisme D'action
The mechanism of action of ethyl 6-amino-4-(4-(benzyloxy)-3-ethoxyphenyl)-5-cyano-2-methyl-4H-pyran-3-carboxylate involves its interaction with specific molecular targets. The compound’s structure allows it to bind to enzymes or receptors, potentially inhibiting their activity. The exact pathways and molecular targets are still under investigation, but its effects are likely mediated through interactions with proteins involved in inflammatory or viral processes .
Comparaison Avec Des Composés Similaires
Composés similaires
- 6-amino-4-[2-(benzyloxy)-1-naphtyl]-3-éthyl-1-(1-naphtyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
- 4-(2-(6-amino-4-oxo-4,5-dihydro-1H-pyrrolo[2,3-d]pyrimidin-3-yl)éthyl)benzamide
Unicité
Le 6-amino-4-(4-(benzyloxy)-3-éthoxyphényl)-5-cyano-2-méthyl-4H-pyran-3-carboxylate d'éthyle est unique en raison de sa combinaison spécifique de groupes fonctionnels et de ses activités biologiques potentielles. Sa structure permet des modifications chimiques diverses, ce qui en fait un composé polyvalent en chimie synthétique et médicinale.
Propriétés
Formule moléculaire |
C25H26N2O5 |
|---|---|
Poids moléculaire |
434.5 g/mol |
Nom IUPAC |
ethyl 6-amino-5-cyano-4-(3-ethoxy-4-phenylmethoxyphenyl)-2-methyl-4H-pyran-3-carboxylate |
InChI |
InChI=1S/C25H26N2O5/c1-4-29-21-13-18(11-12-20(21)31-15-17-9-7-6-8-10-17)23-19(14-26)24(27)32-16(3)22(23)25(28)30-5-2/h6-13,23H,4-5,15,27H2,1-3H3 |
Clé InChI |
JECXWIQNLBRHAY-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=C(C=CC(=C1)C2C(=C(OC(=C2C(=O)OCC)C)N)C#N)OCC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



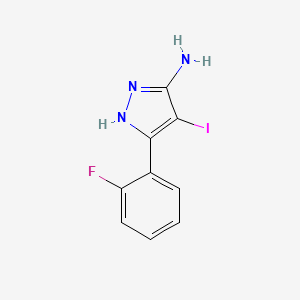

![3-(8-Azabicyclo[3.2.1]oct-2-en-3-yl)benzamide hydrochloride](/img/structure/B11771217.png)
